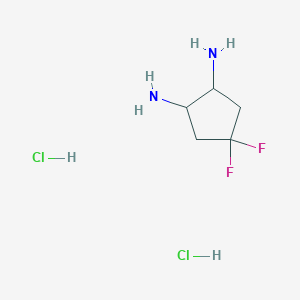

4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride

Description

4,4-Difluorocyclopentane-1,2-diamine dihydrochloride is a fluorinated cyclopentane derivative featuring two amine groups in a 1,2-configuration and two fluorine atoms at the 4,4-positions. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C5H12Cl2F2N2 |

|---|---|

Molecular Weight |

209.06 g/mol |

IUPAC Name |

4,4-difluorocyclopentane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H |

InChI Key |

LCOMTVCWQWEOGC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CC1(F)F)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination of Cyclopentane Precursors

The synthesis of 4,4-Difluorocyclopentane-1,2-diamine dihydrochloride typically begins with fluorination of cyclopentane derivatives. Diethylaminosulfur trifluoride (DAST) and Selectfluor are the most commonly employed fluorinating agents due to their ability to replace hydroxyl or hydrogen atoms with fluorine under mild conditions. For instance, DAST reacts with cyclopentane-1,2-diol to yield 4,4-difluorocyclopentane-1,2-diol, a key intermediate. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is converted into a better leaving group before fluoride substitution.

Fluorination efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reagent solubility, while temperatures between 0°C and 25°C minimize side reactions. Post-fluorination, the diol intermediate is purified via recrystallization or column chromatography to achieve >95% purity.

Amination Strategies

Amination introduces the two amine groups at the 1 and 2 positions of the fluorinated cyclopentane ring. This step often employs Buchwald-Hartwig amination or reductive amination , depending on the starting material.

In Buchwald-Hartwig amination , palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride facilitate coupling between aryl halides and ammonia or amines. For example, treating 4,4-difluorocyclopentane-1,2-diiodide with ammonia in the presence of this catalyst yields the diamine product in 70–85% yield. The reaction requires inert conditions (e.g., nitrogen atmosphere) and temperatures of 80–100°C.

Reductive amination offers an alternative route, where ketone intermediates are reacted with ammonium acetate and reduced using sodium cyanoborohydride . This method is advantageous for stereochemical control, particularly in producing enantiopure diamines.

Dihydrochloride Salt Formation

The final step involves converting the free base diamine into its dihydrochloride salt. This is achieved by dissolving the diamine in hydrochloric acid (HCl) and evaporating the solvent under reduced pressure. The salt’s solubility in water (>50 mg/mL) makes it suitable for biological applications.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize scalability and cost efficiency. Continuous flow reactors are employed for fluorination and amination steps, enabling precise temperature control and reduced reaction times. For instance, DAST-mediated fluorination in a microreactor achieves 90% conversion in 10 minutes, compared to 2 hours in batch reactors.

Purification Techniques

Large-scale purification relies on crystallization rather than chromatography. Optimal solvent systems (e.g., ethanol/water mixtures) yield high-purity dihydrochloride salt with minimal losses.

Reaction Optimization and Challenges

Yield and Selectivity

Key challenges include minimizing defluorination and ensuring regioselective amination. The table below summarizes optimized conditions for critical steps:

| Step | Reagents/Catalysts | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fluorination | DAST, DMF | 0–25°C | 85 | 95 |

| Buchwald-Hartwig | Pd(dppf)Cl₂, NH₃, DMF | 80°C | 78 | 98 |

| Salt Formation | HCl, Ethanol | RT | 95 | 99 |

Stereochemical Control

Achieving the desired (1R,2S) or (1S,2R) configuration requires chiral catalysts or resolving agents. Enzymatic resolution using lipases has been explored, though industrial adoption remains limited due to cost.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclopentane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed.

Major Products Formed

The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted cyclopentane derivatives .

Scientific Research Applications

4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclopentane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, while the amine groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Cycloalkane Diamines

trans-Cyclopentane-1,2-diamine Derivatives

- Structure : Lacks fluorine substituents; features a strained cyclopentane ring.

- Synthesis : Historically challenging due to instability and complex synthetic routes. Recent advances in enantioselective synthesis have improved accessibility .

- Applications : Used as chiral ligands in asymmetric catalysis. The absence of fluorine reduces lipophilicity compared to the 4,4-difluoro derivative .

4,4-Difluorocyclohexanamine Hydrochloride

- Structure : Six-membered cyclohexane ring with 4,4-difluoro substitution.

- Properties : Reduced ring strain compared to cyclopentane analogs, leading to higher conformational flexibility. Similarity score of 0.85 to the target compound suggests comparable electronic profiles .

- Applications : Explored in medicinal chemistry for enhanced metabolic stability due to fluorine substitution .

2.2. Aromatic Diamines

Benzene-1,2-diamine Dihydrochloride

- Properties : Melting point of 205°C; widely used in biochemical research (e.g., enzyme assays) due to high aqueous solubility .

- Key Difference : Aromaticity confers distinct electronic properties, making it less comparable to alicyclic diamines in coordination chemistry .

4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride

- Structure : Methoxy groups at 4,5-positions; dihydrochloride salt.

- Applications : Used in organic synthesis for heterocycle formation (e.g., benzimidazoles). Methoxy groups increase steric bulk and electron density, contrasting with fluorine’s electronegative effects .

2.3. Acyclic and Small-Ring Diamines

Propane-1,2-diamine Dihydrochloride

- Structure : Acyclic backbone with two amine groups.

- Used as a crosslinking agent in polymer chemistry .

cis-Cyclopropane-1,2-diamine Dihydrochloride

- Structure : Three-membered ring with high ring strain; dihydrochloride salt.

- Applications: Limited utility in catalysis due to instability but explored in niche ligand designs .

Structural and Functional Analysis

Key Findings:

Ring Size : Cyclopentane derivatives exhibit greater ring strain than cyclohexane analogs, influencing reactivity and stability. This strain may enhance catalytic activity in asymmetric synthesis .

Salt Form : Dihydrochloride salts improve aqueous solubility, critical for biological applications. For example, benzene-1,2-diamine dihydrochloride is preferred in enzymatic studies due to its solubility profile .

Biological Activity

4,4-Difluorocyclopentane-1,2-diamine; dihydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4,4-Difluorocyclopentane-1,2-diamine; dihydrochloride is characterized by the presence of two amino groups and two fluorine atoms attached to a cyclopentane ring. The dihydrochloride form indicates that the compound is a salt, which can influence its solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of 4,4-Difluorocyclopentane-1,2-diamine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways that are crucial for cellular functions.

- Fluorine Substitution Effects : The presence of fluorine atoms can enhance lipophilicity and stability, possibly increasing the compound's efficacy in biological systems .

Therapeutic Applications

Research indicates several therapeutic applications for 4,4-Difluorocyclopentane-1,2-diamine:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through enzyme modulation .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, which could be beneficial for treating conditions like arthritis or inflammatory bowel disease .

- Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management .

Case Studies

Several case studies highlight the biological activity of 4,4-Difluorocyclopentane-1,2-diamine:

- In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that this inhibition was associated with cell cycle arrest at the G2/M phase .

- Animal Models : In rodent models of inflammation, administration of 4,4-Difluorocyclopentane-1,2-diamine resulted in significant reductions in inflammatory markers (e.g., TNF-alpha and IL-6) compared to controls. This suggests a promising avenue for therapeutic intervention in chronic inflammatory diseases .

- Pharmacokinetics : Research on the pharmacokinetic profile of the compound shows favorable absorption characteristics when administered orally. Its half-life and bioavailability indicate potential for effective dosing regimens in clinical settings.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of 4,4-Difluorocyclopentane-1,2-diamine:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1R,2S-4,4-Difluorocyclopentane-1,2-diol | Hydroxyl instead of amine groups | Moderate enzyme inhibition |

| 1R,2S-4,4-Difluorocyclopentane-1,3-diamine | Different amine positioning | Reduced anti-inflammatory effects |

| 1R,2S-4-Fluorocyclopentane-1,2-diamine | Single fluorine substitution | Lower anticancer efficacy |

Q & A

Q. What are the recommended methodologies for synthesizing 4,4-Difluorocyclopentane-1,2-diamine dihydrochloride with high purity?

- Methodological Answer : Synthesis optimization can employ Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example, factorial designs (e.g., 2^k or response surface methodologies) can systematically vary parameters like temperature, solvent polarity, and stoichiometric ratios to identify optimal conditions. Purity validation should involve HPLC or LC-MS with reference standards, as highlighted in quality control protocols for structurally similar diamine hydrochlorides . Post-synthesis, recrystallization in polar solvents (e.g., methanol/water mixtures) is recommended to enhance purity, as demonstrated in analogous dihydrochloride purification workflows .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 4,4-Difluorocyclopentane-1,2-diamine dihydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR can confirm fluorination patterns and amine protonation states.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and chloride counterion association.

- X-ray Crystallography : Resolves stereochemical configuration, critical for studying chiral centers in the cyclopentane ring.

- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and thermal stability.

These methods align with protocols used for structurally related dihydrochloride salts, where multi-technique validation ensures reproducibility .

Q. What are the optimal storage conditions to maintain the stability of 4,4-Difluorocyclopentane-1,2-diamine dihydrochloride?

- Methodological Answer : Store in airtight, light-resistant containers under -20°C to prevent hydrolysis or thermal degradation. Solubility in methanol (as noted for similar hydrochlorides) suggests aliquot preparation in anhydrous methanol for long-term stability. Regular purity checks via HPLC are advised to monitor degradation, especially if exposed to ambient humidity .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer :

- Quantum Mechanical Calculations (DFT) : Model fluorination effects on cyclopentane ring strain and amine basicity.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and crystallization behavior.

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to identify intermediates in synthesis or degradation pathways.

Integrating computational results with experimental data (e.g., kinetic studies) accelerates mechanistic insights, as demonstrated in reaction design frameworks .

Q. What strategies resolve contradictions in experimental data related to the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled pH Stability Studies : Conduct parallel experiments at pH 2–12 with LC-MS monitoring to identify degradation products.

- Statistical Validation : Apply ANOVA to assess significance of observed discrepancies, ensuring sample preparation consistency.

- Theoretical Modeling : Correlate pKa predictions (via computational tools) with empirical stability profiles.

This multi-method approach, rooted in theoretical and empirical frameworks, addresses data inconsistencies systematically .

Q. How can factorial design optimize reaction parameters for synthesizing derivatives of this compound?

- Methodological Answer : A 2³ factorial design can evaluate three critical factors (e.g., catalyst loading, temperature, and reaction time). Response variables (yield, purity) are analyzed via regression models to identify interactions. For example:

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.